REACTION_CXSMILES
|
C(O[C:6]([N:8]1CC[CH2:12][N:11]([C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[N:21]=[CH:20][N:19]([CH2:25][C:26]([OH:28])=[O:27])[C:18]3=[O:29])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:30].O1CCOCC1>O1CCOCC1>[ClH:30].[O:29]=[C:18]1[C:17]2[C:22](=[CH:23][CH:24]=[C:15]([N:11]3[CH2:10][CH2:9][NH:8][CH2:6][CH2:12]3)[CH:16]=2)[N:21]=[CH:20][N:19]1[CH2:25][C:26]([OH:28])=[O:27] |f:1.2,4.5|
|
Name
|
4-(3-Carboxymethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
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Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCN(CCC1)C=1C=C2C(N(C=NC2=CC1)CC(=O)O)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl.O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At this time, the solvent was removed by concentration of the reaction mixture in vacuo
|
Type
|
ADDITION
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Details
|
to the residue was added tetrahydofuran
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Type
|
CONCENTRATION
|
Details
|
The mixture was again concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with dry diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with dry diethyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O=C1N(C=NC2=CC=C(C=C12)N1CCNCC1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.74 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |